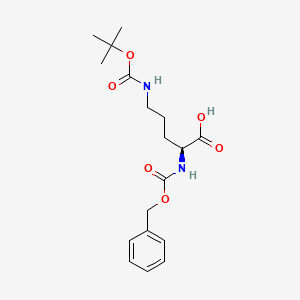

(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

Descripción general

Descripción

“(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid” is a compound with the CAS Number: 7733-29-1 and a molecular weight of 366.41 . It is also known as Cbz-Orn(Boc)-OH . The compound is a solid at room temperature and should be stored in a dark place, under an inert atmosphere .

Synthesis Analysis

The compound can be synthesized by reacting δ-Boc-L-Ornithine with benzyl chloroformate in 5% aqueous NaHCO3 . The reaction is allowed to stir for 12 hours, after which diethyl ether is added to remove the excess of benzyl chloroformate by extraction . The aqueous layer is then acidified with 6 N aqueous hydrochloric acid to pH 1 and extracted with DCM . The combined organic layers are dried with anhydrous MgSO4, filtered, and concentrated under reduced pressure to give the compound as a colorless solid .Molecular Structure Analysis

The IUPAC name of the compound is (2S)-2-{[(benzyloxy)carbonyl]amino}-5-[(tert-butoxycarbonyl)amino]pentanoic acid . The InChI code is 1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 .Chemical Reactions Analysis

The compound is used in peptide synthesis. The Boc group acts as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds with other amino acids.Physical And Chemical Properties Analysis

The compound has a molecular weight of 366.41 . It is a solid at room temperature . The compound has a high GI absorption, is a P-gp substrate, and is an inhibitor of CYP2C19 . It has a Log Po/w (iLOGP) of 2.45 .Aplicaciones Científicas De Investigación

Peptide Synthesis

Z-ORN(BOC)-OH: is extensively used in peptide synthesis. The compound serves as an amino acid derivative that can be incorporated into peptides through standard peptide coupling reactions. Its Cbz and Boc protecting groups are crucial for preventing unwanted side reactions during the synthesis, especially when constructing peptides with complex structures. The protecting groups can be selectively removed under mild acidic conditions for Cbz and acidic or thermal conditions for Boc , allowing for the sequential construction of peptide chains.

Drug Design and Development

In drug design, Z-ORN(BOC)-OH is valuable for the creation of drug candidates with specific biological activities. The compound’s structure can mimic certain peptides or proteins, making it a potential inhibitor or modulator of biological processes. Its use in the synthesis of peptide-based drugs is significant, especially in the development of new therapeutic agents targeting peptide receptors or enzymes .

Proteomics and Metabolomics

Z-ORN(BOC)-OH: plays a role in proteomics and metabolomics research. It can be used to synthesize peptides that serve as standards or probes in mass spectrometry-based assays. These synthetic peptides can help in the identification and quantification of proteins and metabolites, providing insights into the molecular mechanisms of diseases .

Material Science

In material science, Z-ORN(BOC)-OH can be used to modify the surface of materials to introduce bioactive functions. For instance, it can be grafted onto polymers to create surfaces that promote cell adhesion or resist protein fouling. This application is particularly relevant in the development of biomedical devices and implants .

Bioconjugation Techniques

Z-ORN(BOC)-OH: is employed in bioconjugation techniques where it is used to link peptides to other molecules, such as drugs, fluorescent dyes, or nanoparticles. The compound provides a reactive handle that can form stable amide bonds with various functional groups, facilitating the creation of targeted diagnostic or therapeutic agents .

Enzyme Mechanism Studies

The structure of Z-ORN(BOC)-OH allows it to act as a substrate analog in enzyme studies. Researchers can use it to investigate the catalytic mechanisms of enzymes that process amino acids or peptides. By observing how enzymes interact with this compound, scientists can gain a better understanding of enzyme specificity and function .

Agricultural Research

In agricultural research, Z-ORN(BOC)-OH can be utilized to synthesize peptides that affect plant growth and development. These peptides can act as signaling molecules, influencing plant responses to environmental stresses or pests. The compound’s versatility in peptide synthesis makes it a valuable tool for creating novel agricultural chemicals .

Cosmetic Industry

Lastly, in the cosmetic industry, Z-ORN(BOC)-OH is used to create peptides that have skin-rejuvenating properties. These peptides can stimulate collagen production, protect against oxidative stress, or provide other benefits that improve skin health and appearance. The ability to synthesize specific peptides allows for the development of targeted cosmetic products .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQCKACYKKSOKK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428557 | |

| Record name | Z-Ndelta-Boc-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid | |

CAS RN |

199924-46-4 | |

| Record name | Z-Ndelta-Boc-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)

![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)

![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)

![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)

![(2E)-4-{2-[(4-ethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365476.png)

![(2E)-3-[N-(cyclohexylcarbonylamino)carbamoyl]prop-2-enoic acid](/img/structure/B1365483.png)

![5-methyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1365486.png)